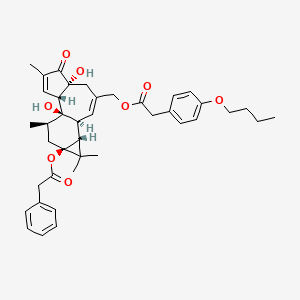
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate): is a phorbol ester derivative known for its potent biological activities. This compound is particularly notable for its ability to selectively activate specific protein kinase C (PKC) isozymes, making it a valuable tool in biochemical and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) involves multiple steps, starting from phorbol. The key steps include esterification reactions to introduce the phenylacetate and butoxyphenylacetate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the phorbol backbone.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted esters.
Aplicaciones Científicas De Investigación
Chemistry: 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is used to study the activation and regulation of PKC isozymes, which play crucial roles in cell signaling, proliferation, and apoptosis .
Medicine: The compound’s ability to selectively activate PKC isozymes makes it a potential candidate for developing therapeutic agents targeting diseases such as cancer and inflammatory disorders .
Industry: In the industrial sector, the compound can be used in the development of biochemical assays and diagnostic tools .
Mecanismo De Acción
12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) exerts its effects primarily through the activation of PKC isozymes. Upon binding to PKC, the compound induces a conformational change that activates the enzyme. This activation leads to the phosphorylation of downstream targets involved in various cellular processes, including gene expression, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Phorbol 12-myristate 13-acetate (PMA): Another potent PKC activator but with a broader range of activity across different PKC isozymes.
4α-Phorbol 12,13-didecanoate: Similar structure but different ester groups, leading to variations in biological activity.
Uniqueness: 12-Deoxyphorbol-13-phenylacetate-20-(4-butoxyphenylacetate) is unique in its selective activation of specific PKC isozymes, particularly PKC-β. This selectivity makes it a valuable tool for dissecting the roles of individual PKC isozymes in cellular processes .
Propiedades
Número CAS |
74513-81-8 |
|---|---|
Fórmula molecular |
C40H48O8 |
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-8-[[2-(4-butoxyphenyl)acetyl]oxymethyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate |
InChI |
InChI=1S/C40H48O8/c1-6-7-17-46-30-15-13-28(14-16-30)20-33(41)47-24-29-19-31-35-37(4,5)39(35,48-34(42)21-27-11-9-8-10-12-27)22-26(3)40(31,45)32-18-25(2)36(43)38(32,44)23-29/h8-16,18-19,26,31-32,35,44-45H,6-7,17,20-24H2,1-5H3/t26-,31+,32-,35-,38-,39+,40-/m1/s1 |
Clave InChI |
XZMOGBZSUYNXKP-YZJHVHHLSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)CC(=O)OCC2=C[C@H]3[C@H]4[C@](C4(C)C)(C[C@H]([C@@]3([C@@H]5C=C(C(=O)[C@]5(C2)O)C)O)C)OC(=O)CC6=CC=CC=C6 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CC(=O)OCC2=CC3C4C(C4(CC(C3(C5C=C(C(=O)C5(C2)O)C)O)C)OC(=O)CC6=CC=CC=C6)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
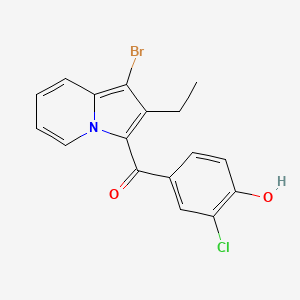
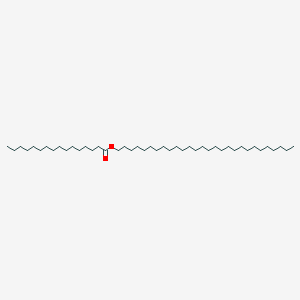
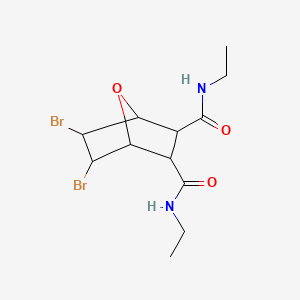
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
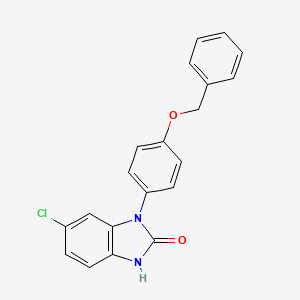
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
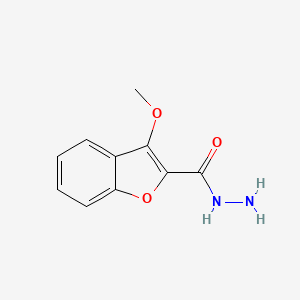

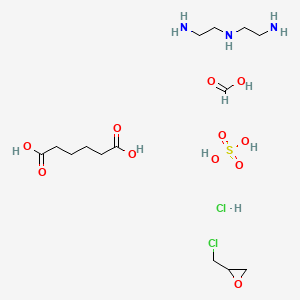
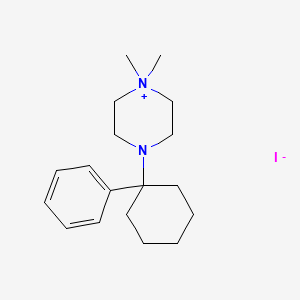

![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
